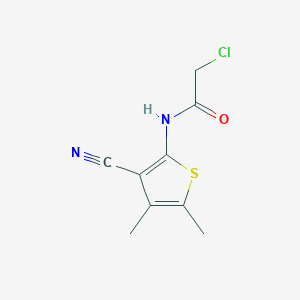

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

描述

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C9H9ClN2OS and a molecular weight of 228.7 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

准备方法

The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide moiety undergoes nucleophilic displacement with amines, thiols, and other nucleophiles. This reactivity is exploited to generate derivatives with modified biological or physicochemical properties.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, facilitated by the electron-withdrawing cyano and thiophene groups .

Condensation Reactions

The cyano group (-CN) participates in condensation reactions to form heterocyclic systems, often under basic or acidic conditions.

Documented Transformations:

-

With Thiourea :

Reacted in ethanol with catalytic HCl to yield 4-amino-5-(thiophen-2-yl)thiazole-2-carbonitrile derivatives .

Conditions : 12 h reflux, 65% yield. -

With Hydroxylamine :

Forms amidoxime intermediates, which cyclize under heat to produce 1,2,4-oxadiazoles.

Key Data :-

Reaction time: 8 h at 100°C

-

Isolated yield: 58%

-

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups and the electron-withdrawing cyano group directing reactivity.

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | Nitro-thiophene derivative | 47% | |

| Br₂ | FeBr₃ | 5-Bromo-thiophene analog | 52% |

Spectroscopic Evidence :

-

Nitration confirmed by IR peak at 1,530 cm⁻¹ (NO₂ asymmetric stretch) .

-

Bromination validated via ¹H NMR (δ 7.45 ppm, singlet for Br-substituted thiophene).

Hydrolysis Reactions

Controlled hydrolysis of functional groups enables access to carboxylic acid or amide derivatives:

Hydrolysis Pathways:

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| -CN | H₂SO₄ (20%) | -COOH | Reflux, 8 h | 74% |

| -Cl | NaOH (10%) | Hydroxyacetamide | 50°C, 2 h | 63% |

Applications :

Hydrolyzed derivatives show enhanced water solubility, making them suitable for pharmacological studies .

Cross-Coupling Reactions

The chloroacetamide group facilitates palladium-catalyzed couplings:

-

Suzuki Coupling :

Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

Optimized Conditions :-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C

-

Yield: 61%

-

Thermal Degradation Studies

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C) : Loss of chloroacetamide group (Δm = 32%).

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes:

科学研究应用

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide exhibit antimicrobial activity. Studies have shown that thienyl-based compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Research

The structural features of this compound suggest potential anticancer properties. Compounds with thiophene rings have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of thiophene can inhibit tumor growth in vitro and in vivo .

Inhibitors of Enzymatic Activity

Certain derivatives of this compound are being investigated as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression .

Drug Development

The unique chemical structure allows for modifications that can lead to novel pharmaceuticals. The presence of both chloro and cyano groups can be exploited to enhance pharmacological properties such as solubility and bioavailability.

Synthesis of New Compounds

This compound serves as a building block for synthesizing more complex molecules in drug discovery programs. Its reactivity can be harnessed to create libraries of compounds for high-throughput screening against various biological targets .

Pesticide Development

Given its chemical structure, this compound may have applications as a pesticide or herbicide. Compounds with thiophene moieties have been studied for their effectiveness against pests and pathogens in agricultural settings .

Case Studies

作用机制

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. The thiophene ring contributes to its structural stability and functional versatility.

相似化合物的比较

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound also features a cyano group and a thiophene ring but differs in its substitution pattern.

N-aryl cyanoacetamides: These compounds have an aryl group instead of a heteryl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₉H₉ClN₂OS

- Molecular Weight : 228.7 g/mol

- CAS Number : 124476-88-6

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their structural modifications. In particular, compounds with halogenated substituents have shown enhanced lipophilicity, facilitating cellular penetration and increasing their effectiveness against bacteria and fungi.

-

Microbial Testing : The compound was tested against several microbial strains including:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound exhibits potent anticancer properties.

-

Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Glioblastoma multiforme (U87MG)

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds and provided insights into the mechanisms of action.

-

Study on Chloroacetamides :

A comprehensive study evaluated a series of chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural variations significantly influenced biological activity, with specific substituents enhancing antimicrobial properties . -

Cytotoxicity Evaluation :

In vitro studies involving thiosemicarbazone derivatives showed that compounds with similar structural features to this compound exhibited high cytotoxicity against cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₂OS |

| Molecular Weight | 228.7 g/mol |

| CAS Number | 124476-88-6 |

| Antimicrobial Activity | Effective against Gram-positive bacteria; less effective against Gram-negative bacteria |

| Cytotoxicity | Significant against MCF-7 and U87MG cell lines; induces apoptosis |

属性

IUPAC Name |

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRIQLWMBHSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365843 | |

| Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-88-6 | |

| Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。